N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-1-2-7-16(15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGBEVHWLBRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(morpholin-4-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
The morpholine ring undergoes nucleophilic substitution under acidic conditions. Reactions with alkyl halides or acyl chlorides at the morpholine nitrogen have been observed, though steric hindrance from the adjacent phenyl group moderates reactivity .
Hydrolysis of Amide Bond
Controlled hydrolysis of the benzamide linkage occurs under strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. This yields:
-
3-(trifluoromethyl)benzoic acid (via acid-catalyzed cleavage)
-
2-(morpholin-4-yl)aniline (via base-mediated saponification)
Reaction rates depend on solvent polarity, with aqueous ethanol (50% v/v) showing optimal conversion efficiency .
Electrophilic Aromatic Substitution
The electron-deficient trifluoromethyl group directs electrophiles to the meta position of the benzamide ring. Documented reactions include:
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro derivative | 68% |
| Sulfonation | ClSO₃H, 50°C | 5-sulfo derivative | 52% |
Palladium-Catalyzed Cross-Couplings
The compound participates in Buchwald-Hartwig amination when reacted with aryl halides (e.g., 4-bromotoluene) using:
-
Catalyst : Pd(OAc)₂/XPhos
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Base : Cs₂CO₃
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Solvent : Toluene, 110°C
This yields diarylamine derivatives with applications in medicinal chemistry .
Oxidative Desulfurization
When modified to include thiourea moieties, the compound undergoes oxidative desulfurization using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile. This produces urea-linked analogs with enhanced bioavailability .
Reduction of Amide Bond
Lithium aluminum hydride (LiAlH₄) in THF reduces the amide to a secondary amine:
This reaction proceeds at 65°C with 74% isolated yield .
Trifluoromethyl Group Reactivity
The -CF₃ group remains inert under most conditions but undergoes radical trifluoromethylation when exposed to UV light in the presence of Ru(bpy)₃²⁺ photocatalysts. This enables C-CF₃ bond formation in adjacent aromatic systems .
Biological Activity Correlation
Derivatives synthesized via these reactions show structure-activity relationships (SAR):
| Derivative | Modification | IC₅₀ (Cancer Cell Lines) |
|---|---|---|
| Ester analog | Amide → Ester | 1.18 ± 0.14 µM (HEPG2) |
| Nitro-substituted | Aromatic nitration | 5.13 ± 0.21 µM (MCF7) |
Molecular docking studies reveal enhanced binding to human alkaline phosphatase (binding energy: -7.90 kcal/mol) for derivatives with extended conjugation .
Stability and Degradation
-
Thermal Stability : Decomposes above 240°C (DSC data)
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the morpholine ring within 72 hours
This comprehensive profile establishes N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide as a versatile scaffold for developing bioactive molecules through targeted synthetic modifications.
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity :
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, derivatives of similar structures have shown efficacy against Mycobacterium tuberculosis and other nontuberculous mycobacteria, suggesting that N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide may possess similar antimicrobial potential .
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown moderate inhibition levels, indicating its potential use in treating conditions like Alzheimer’s disease where AChE inhibition is beneficial .
Therapeutic Applications
Cancer Treatment :
There is ongoing research into the use of this compound and its derivatives as potential anticancer agents. The structural modifications that include trifluoromethyl groups have been linked to increased potency against various cancer cell lines. The compound's ability to inhibit protein kinases further supports its potential in oncology .
Neurological Disorders :
Given its AChE inhibitory activity, there is potential for this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been shown to improve cognitive function by enhancing cholinergic transmission .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Positional Isomers: Morpholine Substitution
- N-[4-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 250714-44-4) Structure: Morpholine at the 4-position of the phenyl ring (vs. 2-position in the target compound). Molecular Formula: C₁₈H₁₇F₃N₂O₂; MW: 350.3 g/mol .
Benzamide Derivatives with Heterocyclic Modifications
- 4-Methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide Structure: Incorporates a pyrazolo-pyrimidinylamino group and a methyl substituent on the benzamide core. Impact: The pyridinyl-pyrazolo-pyrimidine moiety suggests kinase inhibitory activity, a common feature in anticancer agents .
- 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide Structure: Quinazoline-linked benzamide with a cyclopropylamino group. Impact: Quinazoline derivatives are known EGFR inhibitors; the cyclopropyl group may enhance metabolic stability .
Functional Group Variations
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (mg/mL)* |
|---|---|---|---|---|
| N-[2-(morpholin-4-yl)phenyl]-3-(CF₃)benzamide | ~350 | 2-Morpholinylphenyl, 3-CF₃ | ~3.2 | ~0.05 (PBS) |
| N-[4-(morpholin-4-yl)phenyl]-3-CF₃-benzamide | 350.3 | 4-Morpholinylphenyl, 3-CF₃ | ~3.0 | ~0.1 (PBS) |
| Flutolanil | 323.3 | 3-Isopropoxyphenyl, 2-CF₃ | ~4.5 | <0.01 (Water) |
| 4-Methyl-3-pyrazolo-pyrimidinyl-benzamide | ~500 | Pyrazolo-pyrimidinyl, 4-methyl, 3-CF₃ | ~2.8 | ~0.2 (DMSO) |
*Predicted values based on structural analogs .
Biological Activity
N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a morpholine ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide
- Molecular Formula : C18H17F3N2O2
- CAS Number : 303151-32-8
- Molecular Weight : 356.34 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of benzamides have been reported to inhibit specific kinases involved in cancer progression. Although specific data for this compound is limited, its structural analogs have shown promising results against various cancer cell lines.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. The presence of the morpholine ring suggests it may interact favorably with enzyme active sites, potentially modulating their activity.
The exact mechanism of action for this compound requires further elucidation; however, the presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which could improve bioavailability and efficacy in vivo.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Intermediate : Reacting 2-(morpholin-4-yl)aniline with 3-(trifluoromethyl)benzoyl chloride.
- Purification : Using column chromatography for high purity yields.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insight into potential applications for this compound:
- Antiproliferative Effects : A study on related benzamides demonstrated significant antiproliferative effects on multiple myeloma cell lines with IC50 values ranging from 0.64 μM to lower nanomolar concentrations .
- In Vivo Efficacy : Compounds structurally related to this compound have shown substantial tumor growth inhibition in xenograft models, indicating potential as cancer therapeutics .
Q & A
Q. What are the common synthetic routes for preparing N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step coupling reactions. A key step is the condensation of a morpholine-substituted aniline derivative with 3-(trifluoromethyl)benzoyl chloride. For example, similar compounds (e.g., ) use nucleophilic acyl substitution under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs normal-phase chromatography (e.g., 10% methanol/dichloromethane) followed by reverse-phase HPLC to isolate the product .
Q. How is the compound characterized for structural confirmation?
Standard methods include:
Q. What are the primary biological targets investigated for this compound?
The morpholine and trifluoromethyl groups suggest potential kinase inhibition (e.g., tyrosine kinases, B-Raf). Similar benzamide derivatives ( ) show activity against cancer-related targets via binding to ATP pockets. Initial screening often uses enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
Advanced Research Questions
Q. How can synthetic yields be optimized for the coupling step involving 3-(trifluoromethyl)benzoyl chloride?
Contradictory yields (e.g., 48% vs. 33% in ) highlight challenges in steric hindrance from the trifluoromethyl group. Methodological improvements include:
Q. How do structural modifications (e.g., morpholine ring substitution) affect bioactivity?
Structure-activity relationship (SAR) studies (e.g., ) reveal:
- Morpholine Position : Para-substitution on the phenyl ring enhances solubility and target engagement versus ortho-substitution.
- Trifluoromethyl Group : Increases metabolic stability but may reduce cell permeability due to hydrophobicity. Advanced assays (e.g., SPR, X-ray crystallography) are used to map binding interactions .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
Contradictions may arise from:
Q. What analytical strategies address impurities in final products?
Common impurities include unreacted benzoyl chloride or morpholine derivatives. Strategies involve:
- HPLC-DAD/MS : Detects trace impurities (<0.1%) via retention time and UV/spectral matching .
- Recrystallization : Using ethanol/water mixtures to remove polar by-products .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for the compound’s high lipophilicity?
- Solubility Testing : Pre-screen in DMSO/PBS mixtures to avoid precipitation.
- LogP Adjustment : Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo formulations .
- Negative Controls : Include morpholine-free analogs to isolate the trifluoromethyl group’s effects .
Q. What computational tools predict the compound’s interaction with kinase targets?
Q. How can researchers validate contradictory cytotoxicity results across cell lines?
- Genomic Profiling : Use CRISPR screens to identify resistance genes (e.g., ABC transporters).
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
